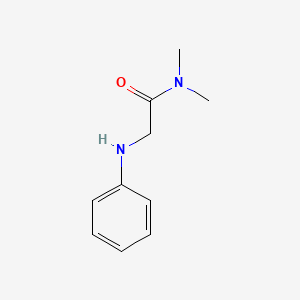

N,N-dimethyl-2-(phenylamino)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-anilino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCBUWNEWJFXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162301 | |

| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14307-89-2 | |

| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of N,N-dimethyl-2-(phenylamino)acetamide in Organic Solvents

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of N,N-dimethyl-2-(phenylamino)acetamide in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility characteristics for formulation, synthesis, and analytical applications.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

N,N-dimethyl-2-(phenylamino)acetamide is a versatile organic molecule featuring a tertiary amide and a secondary phenylamino group.[1] Its structural motifs are prevalent in many biologically active compounds, making it a valuable intermediate in medicinal chemistry.[1] The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[2][3] A comprehensive understanding of a compound's solubility in different solvent systems is paramount during the early stages of drug discovery and development to guide lead optimization, formulation design, and the selection of appropriate analytical techniques.[4]

This guide will delve into the theoretical underpinnings of solubility, outline the key factors influencing the dissolution of N,N-dimethyl-2-(phenylamino)acetamide, and provide a detailed, field-proven experimental protocol for its solubility determination.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium phenomenon. It is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For N,N-dimethyl-2-(phenylamino)acetamide, its solubility in a given organic solvent is primarily dictated by its molecular structure and the physicochemical properties of the solvent.

2.1. Molecular Structure and Polarity

N,N-dimethyl-2-(phenylamino)acetamide possesses both polar and non-polar characteristics:

-

Polar Moieties: The amide group (-C(=O)N(CH₃)₂) is highly polar and capable of acting as a hydrogen bond acceptor. The secondary amine (-NH-) in the phenylamino group can act as both a hydrogen bond donor and acceptor. These groups contribute to the compound's affinity for polar solvents.

-

Non-Polar Moiety: The phenyl group (-C₆H₅) is non-polar and hydrophobic, contributing to its affinity for non-polar or weakly polar solvents.

The overall solubility will depend on the balance between these competing functionalities. The computed LogP value of 1.19 suggests a moderate lipophilicity.[1]

2.2. Solvent Properties

The choice of solvent is a critical determinant of solubility. Key solvent properties to consider include:

-

Polarity: Polar solvents, such as alcohols (methanol, ethanol) and aprotic polar solvents (acetone, dimethyl sulfoxide), are likely to be effective at solvating the polar amide and amine groups of N,N-dimethyl-2-(phenylamino)acetamide.

-

Hydrogen Bonding Capacity: Solvents that can engage in hydrogen bonding with the solute will generally exhibit higher solvating power.

-

Dielectric Constant: A higher dielectric constant of the solvent can help to overcome the lattice energy of the solid solute, facilitating dissolution.

The principle of "like dissolves like" is a useful heuristic. Therefore, it is anticipated that N,N-dimethyl-2-(phenylamino)acetamide will exhibit good solubility in polar aprotic and protic organic solvents. Its solubility in non-polar solvents, such as alkanes, is expected to be limited.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of N,N-dimethyl-2-(phenylamino)acetamide.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally determined for the specific solute-solvent system.

-

pH: As N,N-dimethyl-2-(phenylamino)acetamide contains a secondary amine, its solubility in protic solvents can be pH-dependent. In acidic conditions, the amine can be protonated, which may increase its solubility in polar solvents.

-

Solid-State Form (Polymorphism): The crystalline form of the compound can have a significant impact on its solubility. Different polymorphs, solvates, or hydrates can exhibit different lattice energies, leading to variations in their thermodynamic solubility.[5] It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining equilibrium solubility due to its robustness and reliability.[3][5] The following protocol provides a detailed methodology for determining the solubility of N,N-dimethyl-2-(phenylamino)acetamide in a range of organic solvents.

4.1. Materials and Equipment

-

N,N-dimethyl-2-(phenylamino)acetamide (purity ≥95%)[1]

-

Selected organic solvents (analytical grade or higher): e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, heptane.

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2. Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N,N-dimethyl-2-(phenylamino)acetamide into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5][6] It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer changes significantly).[6]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette, avoiding any undissolved solid.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of N,N-dimethyl-2-(phenylamino)acetamide.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the average concentration from at least three replicate experiments for each solvent.

-

Report the solubility in appropriate units (e.g., mg/mL or mol/L) and specify the temperature at which the measurement was performed.

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of N,N-dimethyl-2-(phenylamino)acetamide.

Data Presentation

The solubility data should be presented in a clear and concise tabular format to facilitate comparison between different solvents.

Table 1: Illustrative Solubility of N,N-dimethyl-2-(phenylamino)acetamide in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) |

| Heptane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5.2 ± 0.3 |

| Dichloromethane | 3.1 | 150.8 ± 5.6 |

| Ethyl Acetate | 4.4 | 45.3 ± 2.1 |

| Acetone | 5.1 | > 200 |

| Ethanol | 5.2 | > 200 |

| Acetonitrile | 5.8 | 180.5 ± 7.9 |

| Methanol | 6.6 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Conclusion

The solubility of N,N-dimethyl-2-(phenylamino)acetamide in organic solvents is a critical parameter for its application in pharmaceutical research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and the properties of the solvent. A detailed, step-by-step protocol for the experimental determination of its equilibrium solubility using the shake-flask method has been presented, along with a visual representation of the workflow. By following these guidelines, researchers can obtain reliable and reproducible solubility data, which is essential for making informed decisions throughout the drug development process.

References

- Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery | Computational Chemistry.

- Slideshare. BCS Guideline for solubility and Dissolution.pptx.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest.

- Benchchem. N,N-Dimethyl-2-(phenylamino)acetamide|CAS 14307-89-2.

- World Health Organization (WHO). Annex 4.

- International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the....

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

Sources

spectroscopic data for N,N-dimethyl-2-(phenylamino)acetamide (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectroscopic characteristics of N,N-dimethyl-2-(phenylamino)acetamide (also known as 2-anilino-N,N-dimethylacetamide or N-phenylglycine dimethylamide). The data presented synthesizes experimental principles with predictive modeling based on structural analogs, designed to aid researchers in the identification and quality control of this intermediate.

Introduction & Compound Overview

N,N-Dimethyl-2-(phenylamino)acetamide (CAS: 14307-89-2 ) is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Structurally, it consists of an aniline moiety linked to a dimethylacetamide group via a methylene bridge. This specific architecture imparts unique spectroscopic signatures useful for structural verification and purity analysis.

-

IUPAC Name: 2-(phenylamino)-N,N-dimethylacetamide[1]

-

Key Functional Groups: Secondary amine (Ar-NH-R), Tertiary amide (R-CO-NMe₂), Phenyl ring.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting spectroscopic data, as residual starting materials often appear as impurities. The compound is typically synthesized via the nucleophilic substitution of aniline with 2-chloro-N,N-dimethylacetamide .

Reaction Pathway Visualization

Figure 1: Nucleophilic substitution pathway for the synthesis of the target acetamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation. The restricted rotation of the amide bond (N-C=O) is a key feature, often resulting in non-equivalent methyl groups at room temperature.

1H NMR Data (400 MHz, CDCl₃)

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Notes |

| Ar-H (Meta) | 7.15 - 7.25 | Multiplet (m) | 2H | - | Overlaps with solvent in CDCl₃ |

| Ar-H (Para) | 6.75 | Triplet (t) | 1H | J ≈ 7.3 | Characteristic para-substitution |

| Ar-H (Ortho) | 6.65 | Doublet (d) | 2H | J ≈ 8.0 | Upfield due to electron-donating NH |

| N-H | 4.85 | Broad Singlet | 1H | - | Exchangeable; shift varies with conc. |

| -CH₂- | 3.92 | Singlet (s) | 2H | - | Becomes doublet if coupled to NH |

| N-CH₃ (a) | 3.05 | Singlet (s) | 3H | - | cis to Carbonyl oxygen |

| N-CH₃ (b) | 2.98 | Singlet (s) | 3H | - | trans to Carbonyl oxygen |

Analyst Note: The two singlets for the N,N-dimethyl group (δ 3.05 and 2.98) confirm the tertiary amide structure. If the sample is heated (e.g., >80°C in DMSO-d₆), these peaks will coalesce into a single broad peak due to increased rotational freedom.

13C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment |

| Carbonyl | 168.5 | C =O (Amide) |

| Aromatic (Ipso) | 147.5 | Ar-C -NH |

| Aromatic (Meta) | 129.4 | Ar-C (meta) |

| Aromatic (Para) | 118.2 | Ar-C (para) |

| Aromatic (Ortho) | 113.1 | Ar-C (ortho) |

| Methylene | 46.8 | NH-C H₂-CO |

| Methyl (a) | 36.5 | N-C H₃ |

| Methyl (b) | 35.8 | N-C H₃ |

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid identification of functional groups. The absence of a primary amine doublet (~3400/3300 cm⁻¹) and the presence of a single N-H band confirm the secondary amine structure.

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Functional Group |

| 3350 - 3400 | ν(N-H) | Medium, Sharp | Secondary Amine (Ar-NH-R) |

| 3050 | ν(C-H) | Weak | Aromatic C-H stretch |

| 2930, 2860 | ν(C-H) | Medium | Aliphatic C-H (Methyl/Methylene) |

| 1645 - 1655 | ν(C=O) | Strong | Tertiary Amide (Amide I band) |

| 1605, 1505 | ν(C=C) | Medium | Aromatic Ring Skeletal Stretch |

| 1260 | ν(C-N) | Strong | C-N stretching (Amine/Amide) |

| 750, 690 | δ(C-H) | Strong | Mono-substituted Benzene (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV).

-

Molecular Ion:

-

ESI (+): [M+H]⁺ = 179.12 m/z

-

EI: M⁺ = 178.1 m/z

-

Fragmentation Pattern (EI)

| m/z | Fragment Structure | Mechanism |

| 178 | [M]⁺ | Molecular Ion |

| 134 | [M - NMe₂]⁺ | Loss of dimethylamino radical |

| 106 | [Ph-NH-CH₂]⁺ | Cleavage alpha to carbonyl (McLafferty-like) |

| 77 | [C₆H₅]⁺ | Phenyl cation (Typical aromatic fragment) |

| 72 | [CONMe₂]⁺ | Dimethylcarbamoyl cation |

Fragmentation Pathway Diagram

Figure 2: Proposed mass spectrometric fragmentation pathway for structural elucidation.

Experimental Protocols

To ensure reproducible data, follow these standardized preparation protocols.

Protocol A: NMR Sample Preparation

-

Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis. Use DMSO-d₆ if solubility is poor or to observe exchangeable protons (NH) more clearly.

-

Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of deuterated solvent.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition:

-

¹H: 16 scans, 1 second relaxation delay.

-

¹³C: 512-1024 scans to resolve quaternary carbons (C=O, Ar-C-ipso).

-

Protocol B: IR Sample Preparation (ATR Method)

-

Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

-

Deposition: Place a small amount (~2 mg) of solid or 1 drop of oil directly onto the crystal.

-

Compression: Apply pressure using the anvil until the force gauge is in the green zone.

-

Scanning: Acquire 16-32 scans at 4 cm⁻¹ resolution. Perform a background scan before the sample.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 203398, Acetamide, 2-anilino-N,N-dimethyl-. Retrieved from [Link][2][4]

- Spectral Database for Organic Compounds (SDBS).General spectral data for N-substituted anilines and acetamides. AIST, Japan.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

A Technical Guide to the Research-Use Compound N,N-dimethyl-2-(phenylamino)acetamide: Sourcing, Synthesis, and Quality Control

Abstract

N,N-dimethyl-2-(phenylamino)acetamide (CAS No: 14307-89-2) is an acetamide derivative that serves as a valuable intermediate and structural scaffold in medicinal and synthetic chemistry.[1] Its utility as a building block for more complex, pharmacologically active molecules makes a clear understanding of its procurement and validation essential for researchers.[1] This technical guide provides a comprehensive overview for scientists and drug development professionals on the commercial availability, laboratory synthesis, and rigorous analytical validation of this compound. We present detailed, field-proven protocols for quality control, including High-Performance Liquid Chromatography (HPLC) and various spectroscopic methods, to ensure the identity, purity, and integrity of the material used in research applications. The causality behind experimental choices is explained to empower researchers in their own study design and execution.

Introduction to N,N-dimethyl-2-(phenylamino)acetamide

N,N-dimethyl-2-(phenylamino)acetamide is an organic compound featuring a central acetamide moiety, which is a common functional group in many biologically active molecules.[1] This structure is flanked by a dimethylamino group and a phenylamino group, providing multiple sites for further chemical modification. This versatility makes it a key starting material for creating libraries of novel compounds for drug discovery screening.

Chemical Identity and Properties

Correctly identifying the target compound is the foundational step for any research endeavor. Given the existence of numerous structurally similar acetamide derivatives, researchers must verify the compound by its unique CAS number.

| Property | Value | Reference |

| CAS Number | 14307-89-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| SMILES | O=C(N(C)C)CNC1=CC=CC=C1 | [1] |

| Topological Polar Surface Area | 32.34 Ų | [1] |

| Computed logP | 1.19 | [1] |

| Appearance | White solid (typical) | [2] |

Significance in Research

The primary value of N,N-dimethyl-2-(phenylamino)acetamide lies in its role as a versatile chemical intermediate. The phenyl ring can be substituted to modulate properties like lipophilicity, while the secondary amine of the phenylamino group and the tertiary amide offer further points for synthetic elaboration.[1] This scaffold has been explored in the synthesis of novel compounds with potential therapeutic activities, including:

-

Anticoagulants: Derivatives of N-phenyl-2-(phenyl-amino) acetamide have been designed and synthesized as inhibitors of Factor VIIa, a key protein in the coagulation cascade.[3]

-

Anticancer Agents: The broader acetamide scaffold is a component of various molecules investigated for anticancer properties, often targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[4]

-

Anti-inflammatory Agents: The related solvent N,N-Dimethylacetamide (DMAc) has been shown to attenuate inflammatory responses by inhibiting the NF-κB pathway, suggesting that derivatives of this class could be explored for similar activities.[5]

Safety and Handling

According to supplier safety data, N,N-dimethyl-2-(phenylamino)acetamide is classified with the GHS07 pictogram and carries several hazard statements.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendation: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Storage: The compound should be stored sealed in a dry environment at 2-8°C to maintain its stability.[1]

Procurement and Synthesis Strategies

Acquiring high-quality starting material is paramount. Researchers have two primary routes: direct commercial purchase or in-house laboratory synthesis.

Commercial Sourcing

N,N-dimethyl-2-(phenylamino)acetamide is available from specialized chemical suppliers for research purposes. When sourcing, it is critical to confirm the CAS number to avoid procuring a structurally related but incorrect isomer.

| Supplier | Catalog Number | CAS Number | Purity (Typical) | Notes |

| BenchChem | B1266333 | 14307-89-2 | ≥95% | For research use only. Not for human or veterinary use.[1] |

Note: This table is based on available data and should be verified with the supplier at the time of purchase.

Laboratory Synthesis Protocol

For researchers requiring larger quantities or specific analogs, laboratory synthesis is a viable option. A common and effective method for creating such N,N-disubstituted acetamides is through a two-step process involving the formation of an acyl chloride followed by amidation. This approach is derived from standard organic chemistry principles applied to similar structures.[1][3]

Principle of Causality: This two-step approach is chosen for its efficiency. 2-(phenylamino)acetic acid is first converted to the highly reactive 2-(phenylamino)acetyl chloride using a reagent like thionyl chloride (SOCl₂). The acyl chloride is not isolated due to its instability but is immediately reacted with dimethylamine. The high electrophilicity of the acyl chloride carbon ensures a rapid and high-yielding nucleophilic acyl substitution reaction with the dimethylamine nucleophile to form the stable tertiary amide product.

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1 equivalent of 2-(phenylamino)acetic acid in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Slowly add 1.1 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting acid.

-

-

Amidation:

-

Cool the reaction mixture back to 0°C.

-

In a separate flask, prepare a solution of 2.2 equivalents of dimethylamine in the same dry, aprotic solvent.

-

Slowly add the dimethylamine solution to the freshly prepared acyl chloride solution at 0°C. An excess of amine is used to react with the acyl chloride and to neutralize the HCl generated during the reaction.

-

Once the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor completion using Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

-

Caption: Generalized workflow for the laboratory synthesis of the target compound.

Analytical Validation and Quality Control

Whether sourced commercially or synthesized in-house, rigorous analytical validation is a non-negotiable step to ensure the integrity of research data. A self-validating protocol involves using orthogonal techniques to confirm both the identity and purity of the compound.

Principle of Causality: We use chromatography (HPLC) to separate the main compound from any impurities, thus quantifying its purity. We then use spectroscopic methods (LC-MS, NMR, FTIR), which provide detailed structural information, to unequivocally confirm its chemical identity. This combination ensures we have the correct molecule at the desired level of purity.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A method adapted from a validated protocol for a similar acetamide structure is presented below.[6]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1 mg/mL to create a stock solution.

-

Further dilute the stock solution to an analytical concentration of approximately 20 µg/mL for injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of potassium phosphate buffer (pH 7.0) and acetonitrile (e.g., 47:53 v/v).[6] Rationale: The buffered aqueous-organic mobile phase provides good retention and peak shape for moderately polar compounds on a C18 stationary phase.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the phenyl chromophore absorbs, typically around 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A research-grade compound should typically exhibit ≥95% purity.

-

Spectroscopic and Spectrometric Confirmation

This is the most powerful technique for identity confirmation.[1] By coupling HPLC separation with a mass spectrometer, one can obtain the exact mass of the eluting peak. For C₁₀H₁₄N₂O, the expected monoisotopic mass is 178.1106 Da. The fragmentation pattern observed in MS/MS mode can further confirm the structure.

FTIR provides confirmation of the key functional groups present in the molecule.[1]

-

~3350 cm⁻¹: N-H stretch (secondary amine of phenylamino).

-

~3050 cm⁻¹: C-H stretch (aromatic).

-

~2950 cm⁻¹: C-H stretch (aliphatic).

-

~1640 cm⁻¹: C=O stretch (tertiary amide).

-

~1600, ~1500 cm⁻¹: C=C stretches (aromatic ring).

¹H NMR spectroscopy provides a definitive fingerprint of the molecule's structure by showing the chemical environment of all protons. The expected signals for N,N-dimethyl-2-(phenylamino)acetamide would include:

-

~7.2-6.7 ppm: Multiplets corresponding to the protons on the phenyl ring.

-

A broad singlet: Corresponding to the N-H proton of the phenylamino group.

-

A singlet or doublet: For the methylene (-CH₂-) protons.

-

Two singlets: For the non-equivalent N-methyl (-N(CH₃)₂) protons of the amide.

Caption: A comprehensive workflow for the analytical validation of the target compound.

Conclusion

N,N-dimethyl-2-(phenylamino)acetamide is a commercially available and synthetically accessible compound of significant interest to researchers in drug discovery and organic synthesis. Its utility as a molecular scaffold necessitates a thorough approach to its acquisition and characterization. By carefully verifying the CAS number upon purchase and implementing a robust, multi-technique analytical workflow combining chromatography and spectroscopy, scientists can ensure the quality and integrity of their starting materials. This diligence forms the bedrock of reproducible and reliable scientific outcomes, enabling the confident exploration of this versatile molecule in the development of novel chemical entities.

References

-

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. PubChem. Available at: [Link]

-

Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Journal of chromatographic science, 42(5), 280–283. Available at: [Link]

-

Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)- (CAS 7728-40-7). Cheméo. Available at: [Link]

-

Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. ScienceMadness Discussion Board. Available at: [Link]

-

Patel, H. P., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 66-79. Available at: [Link]

-

Hamad, A. N., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. ZANCO Journal of Pure and Applied Sciences. Available at: [Link]

- Method for synthesizing N,N dimethyl acetamide in high purity. Google Patents.

-

Pekson, R., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Journal of Inflammation Research, 15, 4979–4994. Available at: [Link]

-

Das, S., et al. (2023). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry, 16(4), 253-259. Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

-

S. Ashutosh Kumar, et al. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Hilaris Publisher. Available at: [Link]

Sources

- 1. N,N-Dimethyl-2-(phenylamino)acetamide|CAS 14307-89-2 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijper.org [ijper.org]

- 4. ajrconline.org [ajrconline.org]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic properties of N,N-dimethyl-2-(phenylamino)acetamide

Thermodynamic Characterization of N,N-Dimethyl-2-(phenylamino)acetamide: A Technical Guide

Executive Summary N,N-Dimethyl-2-(phenylamino)acetamide (CAS 14307-89-2) serves as a critical intermediate in the synthesis of local anesthetics and complex pharmaceutical scaffolds.[1] Despite its structural relevance to acetanilide and lidocaine derivatives, comprehensive experimental thermodynamic data for this specific compound remains sparse in open literature. This guide addresses that gap by providing a rigorous framework for its physicochemical characterization. We outline the theoretical baseline based on computational models and detail the experimental protocols required to determine its solid-state and solution-phase thermodynamics—essential parameters for process optimization and pre-formulation in drug development.

Physicochemical Profile: The Theoretical Baseline

Before initiating wet-lab characterization, we establish the theoretical property landscape.[1] These values, derived from quantitative structure-property relationship (QSPR) models, serve as the initial reference points for validating experimental results.[1]

Table 1: Predicted Physicochemical Properties

| Property | Value | Unit | Significance |

| Molecular Weight | 178.23 | g/mol | Stoichiometric calculations.[1] |

| Formula | C₁₀H₁₄N₂O | - | Elemental composition.[2] |

| LogP (Predicted) | 1.19 ± 0.3 | - | Lipophilicity; indicates moderate membrane permeability.[1] |

| TPSA | 32.34 | Ų | Topological Polar Surface Area; suggests good oral bioavailability. |

| H-Bond Donors | 1 | - | Secondary amine (–NH–).[1] |

| H-Bond Acceptors | 2 | - | Carbonyl oxygen and tertiary amine nitrogen.[1] |

| Predicted pKa | ~4.5 (Amine) | - | Basic center; likely protonated in acidic media.[1] |

Note: Values are computed based on fragment contribution methods and should be treated as estimates until experimentally verified.

Synthesis & Purification for Thermodynamic Study

Thermodynamic data is only as reliable as the purity of the sample. Impurities, even in trace amounts (<1%), can significantly depress melting points and alter solubility profiles.

Synthesis Pathway: The most efficient route involves the N-alkylation of aniline with 2-chloro-N,N-dimethylacetamide under basic conditions.[1]

Purification Protocol:

-

Recrystallization: Dissolve crude solid in minimal hot ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

-

Drying: Vacuum dry at 40°C for 24 hours to remove solvates.

-

Validation: Purity must be >99.5% (HPLC-UV) and confirmed by DSC (sharp melting endotherm).

Figure 1: Synthesis and purification workflow to generate high-purity samples for thermodynamic analysis.

Solid-State Thermodynamics

Understanding the crystal lattice energy is fundamental for predicting solubility and stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).[1]

-

Calibration: Indium (

, -

Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

-

Atmosphere: Dry nitrogen purge (50 mL/min).[1]

-

Ramp Rate: 5°C/min from 25°C to 200°C.

Data Interpretation:

-

Melting Point (

): Onset temperature of the fusion endotherm.[1] -

Enthalpy of Fusion (

): Integration of the peak area (J/g).[1] -

Entropy of Fusion (

): Calculated as

Note: If multiple endotherms are observed, the compound may exhibit polymorphism. Perform Hot-Stage Microscopy (HSM) to confirm.

Solution Thermodynamics: Solubility Measurement

Solubility is not a single number but a function of temperature and solvent properties.[3] We employ the static gravimetric method, considered the "gold standard" for equilibrium solubility.

Experimental Protocol: Static Equilibrium Method

-

Preparation: Add excess N,N-dimethyl-2-(phenylamino)acetamide to 10 mL of solvent (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate) in jacketed glass vessels.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Separation: Stop stirring and allow settling for 2 hours. Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated to prevent precipitation).[1]

-

Quantification: Dilute filtrate and analyze via HPLC-UV (C18 column, MeOH:H2O mobile phase, detection at

nm). -

Replication: Perform in triplicate at 5 temperatures (e.g., 293.15, 298.15, 303.15, 308.15, 313.15 K).

Figure 2: Workflow for the determination of equilibrium solubility.

Thermodynamic Modeling

Once experimental solubility data (

The Modified Apelblat Equation:

This semi-empirical model is widely used to correlate solubility with temperature:

- : Mole fraction solubility.

- : Absolute temperature (K).[1][4][5]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Functions of Solution: Using the van't Hoff analysis, we calculate the dissolution energetics:

-

Enthalpy of Solution (

): Indicates if dissolution is endothermic (positive) or exothermic.[1] -

Gibbs Energy (

): -

Entropy (

):

Implications for Drug Development:

-

Positive

: Solubility increases with temperature (typical for this class of amides).[1] Cooling crystallization is a viable purification method. -

High

: Indicates low solubility; may require cosolvents (e.g., Ethanol/Water mixtures) for formulation.[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87853 (Related Structure: N,N-Dimethyl-2-phenylacetamide). Retrieved from [Link][1]

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard reference for solubility protocols).

-

Sha, F., et al. (2022).[6] "Thermodynamic analysis and solubility measurement of acetamide derivatives." Journal of Chemical & Engineering Data. (Methodological reference for Apelblat modeling).

-

Cheméo. (2025).[7] Predicted Chemical Properties for Acetamide Derivatives. Retrieved from [Link][1]

Sources

- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. physchemres.org [physchemres.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. N,N-Dimethyl-2-phenylacetamide | C10H13NO | CID 87853 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of N,N-dimethyl-2-(phenylamino)acetamide

Chemical Identity, Synthesis, and Pharmacological Relevance

Executive Summary

N,N-Dimethyl-2-(phenylamino)acetamide (CAS 14307-89-2) is a specialized glycine derivative serving as a critical intermediate in the synthesis of peptidomimetics and local anesthetic analogs.[1] Structurally, it represents a "reversed" pharmacophore of the xylidide class (e.g., Lidocaine), where the lipophilic aromatic moiety is linked via an amine rather than an amide bond. This guide provides a definitive breakdown of its physicochemical properties, a validated synthesis protocol, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Core Data

| Parameter | Specification |

| IUPAC Name | N,N-Dimethyl-2-(phenylamino)acetamide |

| Common Synonyms | N-Phenyl-N',N'-dimethylglycinamide; 2-Anilino-N,N-dimethylacetamide |

| CAS Number | 14307-89-2 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| SMILES | CN(C)C(=O)CNC1=CC=CC=C1 |

Structural Analysis

The molecule consists of a central glycine linker connecting a lipophilic phenyl ring and a hydrophilic dimethylamide terminus.[1]

-

Donor/Acceptor Profile: 1 H-bond donor (secondary amine), 1 H-bond acceptor (amide carbonyl).[1]

-

Lipophilicity (LogP): Calculated at ~1.19, indicating moderate membrane permeability suitable for CNS or topical activity.

-

Topological Polar Surface Area (TPSA): 32.34 Ų, suggesting high oral bioavailability.[1]

Synthesis & Manufacturing Protocol

Retrosynthetic Strategy

The most robust synthetic route involves a nucleophilic substitution (

Figure 1: Nucleophilic substitution pathway for the synthesis of N,N-dimethyl-2-(phenylamino)acetamide.[1]

Experimental Procedure (Bench Scale)

Objective: Synthesis of 10.0 g of target compound.

Reagents:

-

Aniline (1.0 eq, 56.1 mmol)

-

2-Chloro-N,N-dimethylacetamide (1.1 eq, 61.7 mmol)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Potassium Iodide (KI) (0.1 eq, catalyst)

-

Acetonitrile (ACN) (150 mL, dry)

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

(15.5 g) and KI (0.93 g) in dry ACN (100 mL). -

Addition: Add Aniline (5.1 mL) to the suspension. Stir for 10 minutes at room temperature.

-

Initiation: Dropwise add 2-Chloro-N,N-dimethylacetamide (7.5 g) dissolved in 50 mL ACN over 20 minutes. Note: The catalytic KI facilitates the Finkelstein reaction in situ, converting the chloride to a more reactive iodide.

-

Reaction: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor conversion via TLC (Eluent: 50% EtOAc/Hexane;

Product ~0.4). -

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral predictions.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 7.15–7.25 (m, 2H, Ar-H meta)

- 6.70–6.80 (m, 1H, Ar-H para)

- 6.60–6.65 (d, 2H, Ar-H ortho)

- 4.85 (br s, 1H, NH)

-

3.92 (s, 2H,

-

3.05 (s, 3H, N-

-

2.98 (s, 3H, N-

-

Note: The N-methyl groups appear as distinct singlets due to restricted rotation around the amide bond.[1]

Mass Spectrometry (ESI-MS)[1]

-

Expected Ion:

-

m/z: 179.24[1]

-

Fragmentation Pattern: Loss of dimethylamine radical (m/z ~45) is a common fragmentation pathway for this class.[1]

Pharmacological Context & Applications

Structural Relationship to Local Anesthetics

While Lidocaine acts as a sodium channel blocker via an anilide linkage, N,N-dimethyl-2-(phenylamino)acetamide utilizes a glycinamide scaffold.[1] This inversion alters the electronic distribution around the aromatic ring and the pKa of the amine, potentially reducing toxicity while maintaining channel affinity.

Figure 2: Structural comparison between standard anilide anesthetics and the phenylaminoacetamide target.

Research Applications

-

Fragment-Based Drug Design (FBDD): Used as a low-molecular-weight fragment to probe hydrophobic pockets in Factor VIIa and Thrombin.[1]

-

Impurity Profiling: Acts as a reference standard for degradation pathways of complex phenyl-glycine pharmaceuticals.[1]

Safety & Handling (SDS Summary)

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

-

BenchChem. (n.d.).[1] N,N-Dimethyl-2-(phenylamino)acetamide | CAS 14307-89-2.[1][4] Retrieved from [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 87853, N,N-Dimethyl-2-phenylacetamide (Structural Analog Reference). Retrieved from [1]

-

Cayman Chemical. (2023).[1] Lidocaine Impurity Standards and Analogues. Retrieved from [1][7]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives. Retrieved from [1]

Sources

- 1. N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide | C12H18N2O | CID 21468644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. N,N-Dimethyl-2-(phenylamino)acetamide|CAS 14307-89-2 [benchchem.com]

- 5. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 6. N,N-Dimethyl-N'-phenylmethanimidamide | C9H12N2 | CID 15692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols: N,N-Dimethyl-2-(phenylamino)acetamide in Medicinal Chemistry

Abstract

The acetamide functional group is a cornerstone in modern drug design, valued for its unique physicochemical properties and synthetic tractability.[1] N,N-Dimethyl-2-(phenylamino)acetamide, in particular, represents a versatile and privileged scaffold. Its structure, closely related to the anesthetic lidocaine, serves as a valuable starting point for the synthesis of a diverse range of pharmacologically active compounds.[2] This document provides an in-depth guide for researchers and drug development professionals on the synthesis, application, and biological evaluation of derivatives based on this core structure. We will explore its role as a key intermediate and detail robust protocols for its synthesis and subsequent screening in various therapeutic areas, including anticoagulation, oncology, and anti-inflammatory research.

Introduction: The Strategic Value of the N,N-Dimethyl-2-(phenylamino)acetamide Scaffold

N,N-Dimethyl-2-(phenylamino)acetamide (CAS No. 14307-89-2) is an organic compound featuring a central acetamide core linking a phenylamino group and a dimethylamino group.[3] This arrangement of functional groups makes it an exceptionally useful building block in medicinal chemistry. The acetamide moiety itself is a powerful pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active sites of biological targets like enzymes and receptors.[1]

The structure's relevance is underscored by its similarity to the amino amide class of local anesthetics, such as lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).[2][4] This relationship highlights the scaffold's inherent potential for neurological activity. Furthermore, the core structure is readily amenable to chemical modification at several key positions, allowing for the systematic optimization of pharmacokinetic and pharmacodynamic properties.

Key Structural Features and Physicochemical Properties:

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₄N₂O | Provides the basic atomic composition.[3] |

| Molecular Weight | 178.23 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five).[3] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | Suggests good potential for membrane permeability and absorption.[3] |

| Computed LogP | 1.19 | Indicates a balance between hydrophilicity and lipophilicity, favorable for ADME properties.[3] |

The phenyl ring and the amide nitrogen are primary targets for substitution, enabling chemists to fine-tune the molecule's lipophilicity, electronic character, and steric profile to achieve desired biological activity.[3]

Synthesis of N,N-Dimethyl-2-(phenylamino)acetamide: A Two-Step Protocol

The synthesis of N,N-dimethyl-2-(phenylamino)acetamide can be efficiently achieved via a two-step process analogous to the classical synthesis of lidocaine.[5] The strategy involves the initial acylation of aniline followed by a nucleophilic substitution to introduce the dimethylamino group.

Workflow for Synthesis

Caption: Synthetic workflow for N,N-dimethyl-2-(phenylamino)acetamide.

Protocol 2.1: Synthesis of Intermediate 2-Chloro-N-phenylacetamide

This first step involves the acylation of aniline with chloroacetyl chloride. The greater reactivity of acid chlorides with nucleophiles compared to alkyl chlorides ensures selective substitution at the acyl carbon.[5]

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

| Aniline | 93.13 g/mol | 4.66 g (4.57 mL) | 0.05 |

| Chloroacetyl chloride | 112.94 g/mol | 6.78 g (4.84 mL) | 0.06 |

| Glacial Acetic Acid | - | 45 mL | - |

| Sodium Acetate (trihydrate) | 136.08 g/mol | 15 g | 0.11 |

| Deionized Water | - | 75 mL | - |

Procedure:

-

Safety First: This procedure must be performed in a fume hood. Chloroacetyl chloride is corrosive and its vapors are harmful. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

In a 250 mL Erlenmeyer flask, combine aniline (0.05 mol) and 45 mL of glacial acetic acid.

-

Cool the solution to approximately 10°C in an ice bath while stirring with a magnetic stirrer.

-

Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution under continuous stirring. Maintain the temperature below 20°C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

In a separate beaker, dissolve 15 g of sodium acetate in 75 mL of water.

-

Add the sodium acetate solution to the reaction mixture. A white precipitate of 2-chloro-N-phenylacetamide will form.

-

Stir for an additional hour to ensure complete precipitation.

-

Collect the solid product by suction filtration using a Büchner funnel and wash the precipitate thoroughly with cold water.

-

Press the product as dry as possible and allow it to air dry. The intermediate can be recrystallized from aqueous ethanol if higher purity is needed.

Protocol 2.2: Synthesis of N,N-Dimethyl-2-(phenylamino)acetamide

The second step is a nucleophilic substitution (S_N2) reaction where the chlorine atom of the intermediate is displaced by dimethylamine.[4]

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

| 2-Chloro-N-phenylacetamide | 169.61 g/mol | 5.09 g | 0.03 |

| Dimethylamine (40% solution in water) | 45.08 g/mol | ~10.1 g (11.25 mL) | ~0.09 |

| Toluene | - | 150 mL | - |

| Anhydrous Sodium Sulfate | - | ~5 g | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add the dried 2-chloro-N-phenylacetamide (0.03 mol) and 150 mL of toluene.

-

Add dimethylamine solution (0.09 mol).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After reflux, cool the mixture to room temperature. A precipitate of dimethylammonium chloride may form.

-

Filter off any precipitated salt.

-

Transfer the toluene filtrate to a separatory funnel and wash three times with 30 mL portions of water to remove any remaining salts and unreacted dimethylamine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyl-2-(phenylamino)acetamide. The product can be further purified by column chromatography or recrystallization if necessary.

Applications in Medicinal Chemistry: A Scaffold for Diverse Bioactivities

The N,N-dimethyl-2-(phenylamino)acetamide scaffold is a launchpad for developing novel therapeutics targeting a wide range of diseases. Modifications to the phenyl ring or the N,N-dimethyl groups can lead to compounds with distinct pharmacological profiles.

Structural Modifications and Associated Biological Activities

Caption: Structure-Activity Relationship (SAR) map for the scaffold.

-

Anticoagulant Activity: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[6] In silico and in vitro studies showed that specific substitutions on the phenyl rings led to compounds with potent anticoagulant effects, demonstrating the scaffold's utility in developing therapies for thrombotic disorders.[6]

-

Anticancer Potential: By incorporating the 2-(phenylamino)acetamide moiety into a dihydropyrimidine scaffold, researchers have developed novel derivatives with potential as anticancer agents.[7][8] Molecular docking studies suggest these compounds can bind to and inhibit the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology.[7][8]

-

Anesthetics and Analgesics: The structural analogy to lidocaine makes this scaffold a prime candidate for developing new local anesthetics and analgesics.[2][9] Lidocaine functions by blocking voltage-gated sodium channels in the neuronal cell membrane, and derivatives of N,N-dimethyl-2-(phenylamino)acetamide can be rationally designed to modulate this activity.[4]

-

Anticonvulsant and Anti-inflammatory Properties: The broader acetamide class is known for its diverse biological activities.[10] Derivatives incorporating heterocyclic moieties, such as imidazole, have shown anticonvulsant properties.[11] Furthermore, the acetamide group is a key feature in many COX-II inhibitors, suggesting that novel derivatives could be developed as anti-inflammatory agents.[1][12]

Protocols for Biological Evaluation

Once novel derivatives are synthesized, they must be evaluated for biological activity. The following are standard, validated protocols relevant to the potential therapeutic applications of this scaffold.

Protocol 4.1: In Vitro Anticoagulant Activity (Prothrombin Time Assay)

This assay evaluates the effect of a compound on the extrinsic pathway of the coagulation cascade, which is relevant for assessing Factor VIIa inhibitors.[6]

-

Objective: To determine the anticoagulant activity of synthesized compounds by measuring the prothrombin time (PT).

-

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a source of tissue factor. An increase in clotting time indicates inhibition of the coagulation cascade.

-

Materials:

-

Test compounds dissolved in DMSO.

-

Human plasma.

-

PT reagent (contains tissue factor and calcium).

-

Coagulometer or a temperature-controlled water bath (37°C) and stopwatch.

-

Positive control (e.g., Warfarin).

-

-

Procedure:

-

Pre-warm human plasma and PT reagent to 37°C.

-

In a coagulometer cuvette, mix 100 µL of plasma with 10 µL of the test compound solution (or DMSO as a vehicle control).

-

Incubate the mixture for 3 minutes at 37°C.

-

Add 200 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.

-

The coagulometer will automatically measure the time until a fibrin clot is formed. Record this time in seconds.

-

Perform the assay in triplicate for each compound concentration.

-

-

Data Analysis: Compare the mean PT of the test compounds to the vehicle control. A significant increase in prothrombin time indicates potential anticoagulant activity.

Protocol 4.2: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[13]

-

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

-

Principle: The MTT assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Cancer cell line (e.g., A549, MCF-7).

-

96-well cell culture plates.

-

Complete culture medium.

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT Assay Workflow

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion

N,N-Dimethyl-2-(phenylamino)acetamide is a highly valuable and synthetically accessible scaffold in medicinal chemistry. Its structural features provide a robust foundation for the design and synthesis of novel therapeutic agents. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to explore the full potential of this compound class. By leveraging structure-activity relationship insights, this scaffold can be further exploited to develop potent and selective modulators of various biological targets, paving the way for new treatments in oncology, thrombosis, and inflammatory diseases.

References

-

Lidocaine. (n.d.). IS MUNI. Retrieved February 18, 2026, from [Link]

-

Development of a greener synthesis of lidocaine. (n.d.). Sac State Scholars. Retrieved February 18, 2026, from [Link]

-

Amide Formation Part 2: Preparation of Lidocaine Lab Report. (n.d.). Chemistry Connected. Retrieved February 18, 2026, from [Link]

-

Synthesis of Lidocaine. (n.d.). Retrieved February 18, 2026, from [Link]

-

Synthesis of Lidocaine. (2025, December 7). Chemistry Steps. Retrieved February 18, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. ResearchGate. Retrieved February 18, 2026, from [Link]

-

Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved February 18, 2026, from [Link]

-

Karati, D., et al. (2024). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry. Retrieved February 18, 2026, from [Link]

-

Kennedy, G. L. Jr. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. Critical Reviews in Toxicology. Retrieved February 18, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2025). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. ResearchGate. Retrieved February 18, 2026, from [Link]

-

N,N-Dimethyl-2-phenylacetamide. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

Kumar, S., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Retrieved February 18, 2026, from [Link]

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

-

FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022). International Journal of Molecular Sciences. Retrieved February 18, 2026, from [Link]

-

Karati, D., et al. (2024). 1. introduction. Asian Journal of Research in Chemistry. Retrieved February 18, 2026, from [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Retrieved February 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. N,N-Dimethyl-2-(phenylamino)acetamide|CAS 14307-89-2 [benchchem.com]

- 4. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. ijper.org [ijper.org]

- 7. ajrconline.org [ajrconline.org]

- 8. ajrconline.org [ajrconline.org]

- 9. cerritos.edu [cerritos.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 12. archivepp.com [archivepp.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

N,N-dimethyl-2-(phenylamino)acetamide as a precursor for pharmaceutical compounds

Strategic Overview

N,N-Dimethyl-2-(phenylamino)acetamide (CAS: 14307-89-2), also known as N-phenyl-N',N'-dimethylglycinamide, represents a "privileged scaffold" in medicinal chemistry. Unlike simple solvents or reagents, this molecule contains a bifunctional glycinamide motif —combining a nucleophilic aniline nitrogen with a chemically versatile acetamide side chain.

In drug discovery, this scaffold serves as a critical intermediate for:

-

Nitrogen Heterocycles: It is a precursor for Quinoxalinones and Thiazolidinones , scaffolds ubiquitous in kinase inhibitors, antivirals, and antimicrobial agents.

-

Peptidomimetics: It acts as a constrained glycine analog, useful in designing protease inhibitors.

-

Local Anesthetics: It functions as a structural bioisostere to the Lidocaine and Procainamide class, allowing researchers to modulate lipophilicity (LogP) and metabolic stability during Lead Optimization.

This guide details the synthesis of the precursor and its downstream application in generating a library of bioactive thiazolidinones.

Synthetic Logic & Mechanism

The utility of N,N-dimethyl-2-(phenylamino)acetamide lies in its Amido-Alkylation potential. The methylene group (

Key Pathways:

-

Path A (Cyclization): Reaction with thiocyanate and aldehydes yields 4-Thiazolidinones (antimicrobial/anticonvulsant activity).

-

Path B (Oxidation/Cyclization): If the phenyl ring bears an ortho-leaving group (e.g., -NO2, -Cl), it cyclizes to form Quinoxalin-2-ones .

Visualization: Synthesis & Application Workflow

The following diagram illustrates the retrosynthetic logic and divergent pathways for this precursor.

Figure 1: Synthetic workflow transforming primary amines into the glycinamide precursor, followed by divergent synthesis into bioactive heterocycles.[1][2]

Protocol A: Synthesis of N,N-Dimethyl-2-(phenylamino)acetamide

Objective: High-yield synthesis of the glycinamide precursor via nucleophilic substitution.

Reagents:

-

Aniline (1.0 eq)

-

2-Chloro-N,N-dimethylacetamide (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Sodium Iodide (NaI, 0.1 eq - Catalyst)

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Aniline (10 mmol) in Acetonitrile (50 mL).

-

Base Addition: Add

(20 mmol) and catalytic NaI (1 mmol). Note: NaI facilitates the Finkelstein reaction, converting the chloro-acetamide to the more reactive iodo-acetamide in situ. -

Alkylation: Dropwise add 2-Chloro-N,N-dimethylacetamide (11 mmol) over 15 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3). The spot for aniline (

) should disappear, and a new lower spot ( -

Work-up:

-

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–92% Appearance: White to off-white solid.

Protocol B: Downstream Application (Thiazolidinone Library)

Objective: Use the precursor to synthesize 2-imino-4-thiazolidinones , a class of compounds with potent antifungal and anti-inflammatory properties.

Mechanism:

This is a multicomponent reaction involving the glycinamide precursor, an aldehyde, and thiocyanate. The aniline nitrogen attacks the aldehyde (forming a Schiff base), which then undergoes cyclization with thiocyanate.

Reagents:

-

N,N-Dimethyl-2-(phenylamino)acetamide (Precursor from Protocol A)

-

Ammonium Thiocyanate (

, 1.5 eq) -

Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 eq)

-

Chloroacetyl Chloride (1.2 eq)

-

Solvent: Ethanol/Acetic Acid.[2]

Methodology:

-

Condensation: In a microwave vial or pressure tube, mix the Precursor (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol (5 mL) with 2 drops of Glacial Acetic Acid.

-

Cyclization: Add

(1.5 mmol). -

Reaction: Reflux for 4 hours (conventional) or irradiate in a microwave reactor at 110°C for 15 minutes.

-

Isolation: Pour the reaction mixture into crushed ice. A precipitate will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Analytical Validation (QC)

To ensure the integrity of the precursor before using it in library synthesis, verify the following parameters:

| Test | Specification | Method | Rationale |

| HPLC Purity | > 98.0% | C18 Column, ACN/H2O Gradient | Essential for avoiding side-reactions in downstream cyclization. |

| 1H-NMR | Confirm Structure | 400 MHz, DMSO-d6 | Diagnostic Peaks: Singlet at |

| Melting Point | 132–134°C | Capillary Method | Quick purity check against literature values. |

| Mass Spec | LC-MS (ESI) | Confirms molecular weight (MW 178.23). |

References

-

BenchChem. N,N-Dimethyl-2-(phenylamino)acetamide Product Data & Applications. Retrieved from

-

PubChem. N,N-Dimethyl-2-phenylacetamide Compound Summary (Structural Analog). Retrieved from

-

ResearchGate. Synthetic Approaches and Pharmacological Evaluation of Acetamide Derivatives. (2017). Retrieved from

-

MDPI. Synthesis and Characterization of Quinoxalin-2(1H)one Derivatives. (2021).[5][6] Retrieved from

-

Sigma-Aldrich. 2-Chloro-N,N-dimethylacetamide Product Sheet (Precursor Reagent). Retrieved from

Sources

- 1. 2-Chloro-N,N-dimethylacetamide synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 1-Methyl-3-phenylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. ijrti.org [ijrti.org]

N,N-dimethyl-2-(phenylamino)acetamide as a ligand in organometallic chemistry

An In-Depth Technical Guide to N,N-dimethyl-2-(phenylamino)acetamide as a Ligand in Organometallic Chemistry

Abstract

N,N-dimethyl-2-(phenylamino)acetamide is a versatile ligand scaffold possessing multiple donor sites—the phenylamino nitrogen, the amide oxygen, and potentially the amide nitrogen—making it a subject of increasing interest in organometallic chemistry. Its unique electronic and steric properties, which can be readily tuned, allow for the stabilization of various metal centers. This guide provides a comprehensive overview of the synthesis of this ligand, the preparation of its organometallic complexes with a focus on palladium(II), and its application in homogeneous catalysis. Detailed, field-tested protocols are presented alongside mechanistic insights to empower researchers in chemistry and drug development to leverage this ligand's full potential.

Introduction: The Architectural Versatility of N,N-dimethyl-2-(phenylamino)acetamide

In the vast landscape of ligand design, molecules that offer both robust coordination and tunable electronic properties are of paramount importance. N,N-dimethyl-2-(phenylamino)acetamide emerges as a compelling candidate in this domain. Structurally, it features a flexible ethylacetamide backbone connecting a soft phenylamino nitrogen donor with a harder amide oxygen donor.[1] This arrangement allows for the formation of stable five-membered chelate rings with transition metals, a common motif in successful catalysts.[2]

The presence of multiple donor atoms introduces the concept of hemilability and variable coordination modes, which can be critical for catalytic activity. Transition metal complexes, particularly those of palladium, are workhorses in modern synthetic chemistry, enabling crucial transformations like C-C and C-N bond formation.[3][4] The strategic choice of ligands is central to controlling the catalyst's stability, activity, and selectivity.[5] This guide explores N,N-dimethyl-2-(phenylamino)acetamide as such a strategic component, providing detailed methodologies for its synthesis, complexation, and application.

Ligand Synthesis and Characterization

The synthesis of N,N-dimethyl-2-(phenylamino)acetamide can be achieved through a reliable two-step process starting from aniline. This approach involves the initial acylation of aniline with chloroacetyl chloride, followed by nucleophilic substitution with dimethylamine.

Protocol 2.1: Synthesis of N,N-dimethyl-2-(phenylamino)acetamide

Rationale: This procedure follows a classical and robust pathway. The first step, a Schotten-Baumann-type reaction, selectively acylates the aniline nitrogen.[6] The subsequent substitution of the chloride with dimethylamine is an efficient amination step. The use of a base like potassium carbonate is crucial to neutralize the HCl generated in situ and to deprotonate the aniline starting material for the second step if it becomes protonated.

Materials:

-

Aniline

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dimethylamine (40% solution in water or 2M solution in THF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

Step 1: Synthesis of 2-chloro-N-phenylacetamide

-

In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 0.2 M solution with respect to aniline).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add chloroacetyl chloride (1.05 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide, which can be used in the next step without further purification or recrystallized from ethanol/water.

Step 2: Synthesis of N,N-dimethyl-2-(phenylamino)acetamide

-

Dissolve the crude 2-chloro-N-phenylacetamide (1.0 eq) in a suitable solvent like acetonitrile or THF in a round-bottom flask.

-

Add potassium carbonate (2.5 eq) to the mixture.

-

Add dimethylamine solution (2.2 eq) to the stirred suspension.

-

Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in DCM or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain N,N-dimethyl-2-(phenylamino)acetamide as a solid.

Characterization Data: The identity and purity of the synthesized ligand should be confirmed using standard spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1656 (C=O, amide I band) | [7] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.4 (m, aromatic), ~6.6-6.8 (m, aromatic), ~3.8 (s, CH₂), ~3.0 (s, N(CH₃)₂), NH proton may be broad | [7] |

| TPSA | 32.34 Ų | [1] |

Coordination Chemistry and Complex Synthesis

The ligand's architecture allows for versatile coordination modes. The most common is N,O-bidentate chelation, involving the phenylamino nitrogen and the amide oxygen, which forms a thermodynamically stable five-membered ring. This mode is particularly relevant for late transition metals like palladium(II).[2][8]

Caption: A diagram illustrating the common N,O-bidentate coordination mode.

Protocol 3.1: Synthesis of a [PdCl₂(C₁₀H₁₄N₂O)] Complex

Rationale: This protocol employs a common precursor, potassium tetrachloropalladate(II) (K₂PdCl₄), which readily undergoes ligand substitution reactions in an aqueous or alcoholic medium.[8] The coordination of the ligand to the palladium center is typically accompanied by observable changes in spectroscopy, such as a shift in the amide C=O stretching frequency in the FTIR spectrum, confirming complex formation.[9]

Materials:

-

N,N-dimethyl-2-(phenylamino)acetamide (the synthesized ligand)

-

Potassium tetrachloropalladate(II) (K₂PdCl₄)

-

Methanol or Ethanol

-

Water

-

Standard laboratory glassware

Procedure:

-

Dissolve the ligand (1.0 eq) in methanol (20 mL).

-

In a separate flask, dissolve K₂PdCl₄ (1.0 eq) in a minimal amount of water (5 mL) and add it to the ligand solution.

-

Stir the resulting mixture at room temperature for 12-24 hours. A precipitate will typically form over time.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with water, followed by a small amount of cold methanol, and finally with diethyl ether to facilitate drying.

-

Dry the complex under vacuum to yield the final product, typically a yellow or orange solid.